molecular formula C13H22Cl2O4 B14416792 Diethyl bis(3-chloropropyl)propanedioate CAS No. 79899-30-2

Diethyl bis(3-chloropropyl)propanedioate

Cat. No.: B14416792
CAS No.: 79899-30-2
M. Wt: 313.2 g/mol
InChI Key: QSQWCEIDFFOOBW-UHFFFAOYSA-N
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Description

Diethyl bis(3-chloropropyl)propanedioate is an organic compound that belongs to the class of malonic esters. It is characterized by the presence of two ester groups and two 3-chloropropyl groups attached to a central propanedioate moiety. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion of diethyl malonate, which then undergoes nucleophilic substitution with the 3-chloropropyl halide .

Industrial Production Methods

Industrial production of diethyl bis(3-chloropropyl)propanedioate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Common solvents used include ethanol and other alcohols, which facilitate the formation of the enolate ion .

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(3-chloropropyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, water.

Major Products Formed

Scientific Research Applications

Diethyl bis(3-chloropropyl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl bis(3-chloropropyl)propanedioate primarily involves its reactivity as a nucleophile and electrophile. The enolate ion formed from the compound can participate in various nucleophilic substitution reactions, while the ester groups can undergo hydrolysis and decarboxylation. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler malonic ester with two ethyl groups instead of 3-chloropropyl groups.

    Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups.

    Diethyl 3-chloropropylmalonate: A related compound with only one 3-chloropropyl group

Uniqueness

Diethyl bis(3-chloropropyl)propanedioate is unique due to the presence of two 3-chloropropyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The compound’s ability to undergo multiple types of reactions, such as nucleophilic substitution and decarboxylation, further distinguishes it from simpler malonic esters .

Properties

CAS No.

79899-30-2

Molecular Formula

C13H22Cl2O4

Molecular Weight

313.2 g/mol

IUPAC Name

diethyl 2,2-bis(3-chloropropyl)propanedioate

InChI

InChI=1S/C13H22Cl2O4/c1-3-18-11(16)13(7-5-9-14,8-6-10-15)12(17)19-4-2/h3-10H2,1-2H3

InChI Key

QSQWCEIDFFOOBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCl)(CCCCl)C(=O)OCC

Origin of Product

United States

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